1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine
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Overview
Description
1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as BEME, which is an acronym for its chemical name.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with serotonin receptors in the brain. BEME has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By binding to these receptors, BEME modulates the activity of serotonin in the brain, which can lead to the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to the alleviation of symptoms associated with neurological disorders. BEME has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments include its high potency and selectivity for serotonin receptors, which makes it a valuable tool for studying the role of serotonin in various physiological processes. However, the limitations of using BEME in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on 1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine. One direction is to further explore its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to optimize the synthesis method of BEME and to investigate its potential toxicity and safety profile.
Synthesis Methods
The synthesis of 1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves the reaction of 3-ethoxy-4-methoxybenzyl chloride and sec-butylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BEME. This synthesis method has been optimized to yield high purity and high yield of BEME.
Scientific Research Applications
1-sec-butyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. BEME has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-butan-2-yl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-5-15(3)20-11-9-19(10-12-20)14-16-7-8-17(21-4)18(13-16)22-6-2/h7-8,13,15H,5-6,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIFCFNAYHNVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine |
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